N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-14-4-3-13(11-1-2-11)17-18(14)8-7-16-15(20)12-5-9-21-10-6-12/h3-4,11-12H,1-2,5-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUXVDGDRNDIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-(3-phenyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
N-(2-(3-ethyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyridazine ring, which is known for its diverse biological properties. The molecular formula is , and it has a molecular weight of 278.31 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has been shown to act as an inhibitor of various proteases, similar to other pyridazine derivatives that target the HCV NS3/4A protease . Such inhibition can disrupt viral replication processes.
- Cell Cycle Modulation : In vitro studies indicate that this compound induces G1 phase cell cycle arrest and promotes apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity:
- In Vitro Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. For example, it was effective against breast cancer and lung cancer cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 10 | G1 arrest, apoptosis induction |
| A549 (Lung) | 15 | Caspase activation |
Antiviral Activity
In addition to its antitumor properties, the compound has shown potential antiviral effects:
- HCV Protease Inhibition : Similar structural analogs have been documented to inhibit HCV NS3/4A protease effectively, suggesting that this compound may exert similar effects .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis. The findings support its development as a potential chemotherapeutic agent.
- In Vivo Studies : Animal model studies have indicated that administration of this compound leads to tumor size reduction in xenograft models, reinforcing the need for further clinical investigations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
